2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline
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Overview
Description
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with the sulfonyl group further substituted by a 2,4,6-trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as sodium carbonate in an organic solvent like ethyl acetate. The mixture is stirred at ambient temperature, and the product is isolated by extraction and purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups on the benzene ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Halogenating agents like chlorine or bromine can introduce halogens into the aromatic ring.
Major Products Formed
Nitration: Introduction of nitro groups to form nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Conversion of methyl groups to carboxylic acids.
Scientific Research Applications
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline involves its interaction with molecular targets through its sulfonyl and aromatic groups. The sulfonyl group can form strong hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzenesulfonyl chloride
- 2,4,6-Trimethylbenzenesulfonamide
- 2,4,6-Trimethylbenzenesulfonic acid
Uniqueness
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline is unique due to the presence of both an aniline and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61174-39-8 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)sulfonylaniline |
InChI |
InChI=1S/C15H17NO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-7-5-4-6-13(14)16/h4-9H,16H2,1-3H3 |
InChI Key |
RAEKVJKRYIKCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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